Cholin acetate
Description
A neurotransmitter. Acetylcholine in vertebrates is the major transmitter at neuromuscular junctions, autonomic ganglia, parasympathetic effector junctions, a subset of sympathetic effector junctions, and at many sites in the central nervous system. It is generally not used as an administered drug because it is broken down very rapidly by cholinesterases, but it is useful in some ophthalmological applications.
Acetylcholine is a Cholinergic Receptor Agonist. The mechanism of action of acetylcholine is as a Cholinergic Agonist.
Acetylcholine is a natural product found in Monascus pilosus, Poa huecu, and other organisms with data available.
A neurotransmitter found at neuromuscular junctions, autonomic ganglia, parasympathetic effector junctions, a subset of sympathetic effector junctions, and at many sites in the central nervous system.
See also: Acetylcholine Chloride (has salt form) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetyloxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPILFWXSMYKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2260-50-6 (iodide), 60-31-1 (chloride), 66-23-9 (bromide), 927-86-6 (perchlorate) | |
| Record name | Acetylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |
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DSSTOX Substance ID |
DTXSID8075334 | |
| Record name | Acetylcholine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetylcholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51-84-3, 14047-05-3 | |
| Record name | Acetylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (14C)-Acetylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylcholine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03128 | |
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| Record name | Acetylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-acetoxyethyl)trimethylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ACETYLCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9YNS0M02X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Acetylcholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 °C | |
| Record name | Acetylcholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Contemporary Research Paradigms and Scope of Choline Acetate Studies
Current Trajectories in Choline (B1196258) Acetate (B1210297) Research
Contemporary research on choline acetate is largely centered on its application as a green and sustainable solvent. hiyka.comrsc.org As a biodegradable and low-toxicity ionic liquid, it is being investigated as an environmentally friendly alternative to conventional volatile organic compounds. hiyka.comrsc.org
A significant area of investigation is its use in biomass processing. rsc.orgrsc.org Specifically, choline acetate has shown promise in the dissolution and pretreatment of lignocellulosic biomass, such as wood and agricultural residues, to facilitate the production of biofuels and other bio-based products. rsc.orgrsc.org Its ability to selectively dissolve lignin (B12514952) while leaving cellulose (B213188) and xylans largely intact is a key area of interest. rsc.org
Another major research trajectory involves its application in the development of biomaterials. acs.orgresearchgate.net Studies have explored the use of choline acetate in creating porous chitin-based sponges for potential biomedical applications. acs.orgresearchgate.net Its role as a plasticizer in collagen-PVA films for drug delivery systems is also being actively researched, demonstrating its potential to create materials with controlled release properties. nih.govacs.org
Furthermore, the electrochemical properties of choline acetate are being explored for energy storage applications. dechema.de Research has demonstrated its feasibility as an electrolyte in rechargeable zinc/air batteries, highlighting its potential in developing more sustainable battery technologies. dechema.de The formation of deep eutectic solvents (DESs) by combining choline acetate with hydrogen-bond donors like urea (B33335) is another active research front, aiming to create novel solvents with tunable properties for various applications. aip.org
Interdisciplinary Significance in Chemical and Biological Sciences
The study of choline acetate holds considerable significance across both chemical and biological sciences due to its versatile nature.
In the chemical sciences , choline acetate is primarily valued as a "green" solvent and catalyst. hiyka.com Its low volatility, high ionic conductivity, and thermal stability make it an attractive medium for a variety of chemical reactions, including organic synthesis and catalysis. hiyka.com The ability to form deep eutectic solvents further expands its utility, allowing for the creation of task-specific solvents with tailored properties. aip.org Research in this area often focuses on understanding the fundamental physicochemical properties of these systems, such as their structure, dynamics, and solvating capabilities. aip.orgrsc.org
In the biological sciences , the significance of choline acetate stems from its biocompatibility and its role as a precursor to the neurotransmitter acetylcholine (B1216132). hiyka.comucl.ac.uknih.gov Its low toxicity makes it a suitable component for biomedical applications, such as in drug delivery systems and for the development of biocompatible materials. acs.orgresearchgate.netnih.govacs.org Studies have shown that choline acetate can be used to create materials that are non-toxic to human cells. acs.orgresearchgate.net Furthermore, its structural similarity to acetylcholine provides a basis for studying enzyme kinetics and receptor interactions. ucl.ac.uknih.govwilliams.edu The compound's interaction with biological membranes is also a subject of investigation. nih.gov
The intersection of these fields is evident in research on the enzymatic production of biodiesel, where choline acetate-based eutectic solvents provide a biocompatible medium for lipase (B570770) activity. sigmaaldrich.com Similarly, its use in the sustainable processing of natural polymers like chitin (B13524) bridges the gap between green chemistry and biomaterial engineering. acs.orgresearchgate.net
Methodological Frameworks Employed in Choline Acetate Investigation
A variety of methodological frameworks are employed to investigate the properties and applications of choline acetate.
Synthesis and Characterization: The synthesis of choline acetate is often achieved through neutralization reactions, for instance, by reacting choline hydroxide (B78521) with acetic acid. akademiabaru.comresearchgate.net Purification techniques such as recrystallization and vacuum drying are then employed. akademiabaru.com The resulting compound is characterized using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the molecular structure. akademiabaru.com Fourier-Transform Infrared (FTIR) spectroscopy helps to identify functional groups. nih.govakademiabaru.com Mass spectrometry is used to determine the molecular weight. akademiabaru.com Thermal properties are investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). akademiabaru.com
Physicochemical and Structural Analysis: The physical properties of choline acetate and its mixtures are extensively studied. Techniques such as densitometry, viscometry, and conductometry are used to measure density, viscosity, and ionic conductivity, respectively. researchgate.netresearchgate.net X-ray diffraction is employed to determine the crystal structure of the solid state. nih.gov For liquid-state structural analysis, molecular dynamics (MD) simulations are a powerful tool to understand intermolecular interactions, such as hydrogen bonding between the choline cation and the acetate anion. rsc.orgresearchgate.net
Biological and Application-Specific Testing: In the context of biological applications, cytotoxicity assays using cell lines like L929 fibroblasts are performed to assess the biocompatibility of choline acetate-containing materials. acs.orgresearchgate.net For drug delivery studies, in vitro release profiles are determined to understand the release kinetics of encapsulated drugs. nih.govacs.org In the field of electrochemistry, the performance of choline acetate as an electrolyte is evaluated through the construction and testing of battery cells, including measurements of potential window stability and ionic conductivity. dechema.de For its application as a solvent in biomass processing, the efficiency of delignification and the yield of desired products are quantified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). rsc.orgnih.gov
Interactive Data Tables
Below are interactive tables summarizing key data related to choline acetate.
Table 1: Physicochemical Properties of Choline Acetate
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₇NO₃ | hiyka.comcymitquimica.com |
| Molecular Weight | 163.21 g/mol | hiyka.comnih.govcymitquimica.com |
| Appearance | Colorless to pale yellow liquid or solid powder | sigmaaldrich.comcymitquimica.comsolubilityofthings.com |
| Melting Point | > Room Temperature / 51 °C | hiyka.combiosynth.com |
| Solubility | Highly soluble in water and other polar solvents | hiyka.comsolubilityofthings.com |
Table 2: Research Applications of Choline Acetate
| Application Area | Specific Use | Key Findings | Source(s) |
| Green Chemistry | Solvent for organic synthesis and biomass processing | Effective in dissolving lignin; biodegradable alternative to traditional solvents. | hiyka.comrsc.orgrsc.org |
| Biomaterials | Component of drug delivery systems and tissue engineering scaffolds | Enhances mechanical properties and controls drug release in films; non-toxic to cells. | acs.orgnih.govacs.org |
| Electrochemistry | Electrolyte in batteries | Feasible for use in rechargeable Zn/air batteries. | dechema.de |
| Deep Eutectic Solvents | Formation of novel solvent systems with H-bond donors | Creates solvents with tunable properties and low viscosity. | aip.org |
Table 3: Analytical Techniques Used in Choline Acetate Research
| Technique | Purpose | Source(s) |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | akademiabaru.comresearchgate.net |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | nih.govakademiabaru.com |
| Mass Spectrometry (MS) | Determination of molecular weight. | akademiabaru.comnih.gov |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | akademiabaru.com |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and other thermal transitions. | aip.orgakademiabaru.com |
| X-ray Diffraction (XRD) | Analysis of crystal structure. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Investigation of intermolecular interactions in the liquid state. | rsc.orgresearchgate.net |
| Cytotoxicity Assays | Assessment of biocompatibility. | acs.orgresearchgate.net |
Neurobiological and Cholinergic System Dynamics of Choline Acetate
Acetylcholine (B1216132) Metabolism and Choline (B1196258) Acetate (B1210297) Interconversion
The interconversion between acetylcholine and its constituents, choline and acetate, is a tightly regulated process critical for cholinergic neurotransmission. This cycle of synthesis and degradation ensures that acetylcholine is available for signaling and that its action is precisely terminated.
Acetylcholine is synthesized in cholinergic neurons by the enzyme choline acetyltransferase (ChAT). wikipedia.orgwikipedia.org This enzyme facilitates the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to choline, forming acetylcholine. wikipedia.orgpatsnap.com The presence of ChAT is a definitive marker for a cholinergic neuron. tmc.edu
The synthesis process is a single-step reaction catalyzed by ChAT and is dependent on the availability of its two substrates: choline and acetyl-CoA. tmc.eduacs.org
Choline: The precursor choline is primarily obtained from the synaptic cleft through a high-affinity uptake system following the breakdown of previously released acetylcholine. nih.govwilliams.edu It can also be derived from the breakdown of phospholipids (B1166683) like phosphatidylcholine. tmc.edu
Acetyl-CoA: This substrate is synthesized from glucose via glycolysis in the mitochondria. tmc.edunih.gov
Kinetic studies indicate that the synthesis follows an ordered sequential reaction where acetyl-CoA binds to the enzyme first, followed by choline. acs.org The acetyl group is then directly transferred to choline. acs.orgnih.gov While ChAT exists in both soluble and membrane-bound forms, the majority (80-90%) is soluble. wikipedia.org The membrane-bound form is associated with synaptic vesicles, which facilitates the efficient packaging of newly synthesized acetylcholine. wikipedia.orgacs.org The regulation of ChAT activity can occur post-translationally, affecting the Vmax (maximum reaction rate) without altering the enzyme's affinity for its substrates (Km). nih.gov
The action of acetylcholine in the synaptic cleft is terminated by the enzyme acetylcholinesterase (AChE). wikipedia.orgnih.gov This enzyme is highly concentrated in the synaptic cleft and is responsible for the rapid hydrolysis of acetylcholine into choline and acetate. nih.govduke.edu AChE possesses an exceptionally high catalytic activity, with a single molecule capable of degrading approximately 5,000 acetylcholine molecules per second. nih.govwikipedia.org
The mechanism of hydrolysis involves a catalytic triad (B1167595) of amino acids (Serine, Histidine, and Glutamate) within the active site of AChE. wikipedia.orgresearchgate.netnih.gov The process occurs in two main steps:
An acyl-enzyme intermediate is formed along with free choline. wikipedia.orgresearchgate.net
The acyl-enzyme then reacts with a water molecule, releasing acetic acid and regenerating the free enzyme. wikipedia.orgresearchgate.net
Following hydrolysis, the components are recycled. Choline is taken back into the presynaptic neuron by a high-affinity choline transporter (CHT). williams.edunih.gov This reuptake is a critical, rate-limiting step for the synthesis of new acetylcholine. tmc.eduuwo.ca The acetate component diffuses into the surrounding medium. williams.edu This rapid breakdown and recycling mechanism ensures that cholinergic signaling is brief and precisely controlled. patsnap.com
Enzymatic Pathways in Acetylcholine Synthesis: Choline Acetyltransferase (ChAT) Mechanisms
Neuronal Choline Uptake and Transport Mechanisms
The uptake of choline into cholinergic neurons is essential for sustaining acetylcholine synthesis and is mediated by specific transporter proteins. nih.gov The primary mechanism for this is the high-affinity choline transporter (CHT), also known as CHT1 or by its gene name SLC5A7. nih.govwikipedia.org
This transporter is a sodium (Na+) and chloride (Cl-)-dependent symporter, meaning it transports choline into the neuron along with sodium and chloride ions. wikipedia.orgnih.gov CHT is almost exclusively expressed in cholinergic neurons, located on the presynaptic nerve terminals. nih.govguidetopharmacology.org Its high affinity for choline makes it incredibly efficient at recapturing choline from the synaptic cleft after acetylcholine hydrolysis. ebi.ac.ukresearchgate.net
The activity and localization of CHT are dynamically regulated. CHT proteins cycle between the plasma membrane, where they are active, and intracellular compartments like endosomes. nih.govnih.gov This trafficking allows for rapid increases in cell surface CHT levels when neuronal activity and the demand for acetylcholine synthesis are high. nih.gov
In addition to the high-affinity system, lower-affinity choline transport systems also exist, which may involve other transporters like choline transporter-like protein 1 (CTL1). wikipedia.orgjove.com However, the high-affinity CHT1 system is considered the rate-limiting step for acetylcholine production. uwo.canih.gov Studies using compartmentalized neuron cultures have shown that choline uptake is significantly higher in distal axons and terminals compared to the cell bodies, and this uptake is sensitive to hemicholinium-3 (B1673050) (a CHT inhibitor) and the removal of sodium, confirming the primary role of the high-affinity transporter in providing choline for acetylcholine synthesis at the synapse. jst.go.jp
Table 1: Comparison of Choline Transporter Systems
| Feature | High-Affinity Choline Transporter (CHT1) | Low-Affinity Choline Transporters |
|---|---|---|
| Primary Function | Reuptake of choline for acetylcholine synthesis. ebi.ac.uk | General choline transport for other metabolic pathways (e.g., phospholipid synthesis). jst.go.jp |
| Location | Presynaptic terminals of cholinergic neurons. nih.govguidetopharmacology.org | Widespread, including neuronal cell bodies and other tissues. jst.go.jp |
| Affinity for Choline | High | Low |
| Sodium (Na+) Dependence | Yes. nih.govwikipedia.org | Generally no. jst.go.jp |
| Key Inhibitor | Hemicholinium-3. guidetopharmacology.orgjst.go.jp | Insensitive to Hemicholinium-3. jst.go.jp |
| Role in ACh Synthesis | Rate-limiting step. uwo.canih.gov | Minor contribution to choline used for ACh synthesis at the synapse. jst.go.jp |
Physiological Roles of Acetylcholine within Cholinergic Systems
Acetylcholine is a vital neurotransmitter that exerts its effects throughout both the central and peripheral nervous systems by binding to and activating cholinergic receptors (nicotinic and muscarinic) on the surface of cells. wikipedia.orgnih.govproteopedia.org
Within the central nervous system (CNS), which comprises the brain and spinal cord, acetylcholine is produced by several key groups of neurons, including those in the basal forebrain (like the nucleus basalis of Meynert) and the brainstem. wikipedia.orgnih.gov These cholinergic neurons project to various brain regions, including the cerebral cortex and hippocampus. wikipedia.org In the CNS, acetylcholine acts as both a neurotransmitter and a neuromodulator, playing a crucial role in numerous higher-order cognitive functions. wikipedia.orgverywellmind.com
Key functions include:
Learning and Memory: Acetylcholine is fundamentally involved in processes of learning and memory formation. proteopedia.orgclevelandclinic.orgbritannica.com Damage to the cholinergic system is associated with the memory deficits seen in conditions like Alzheimer's disease. wikipedia.orgbritannica.com
Attention and Arousal: The cholinergic system helps regulate states of alertness, attention, and arousal. wikipedia.orgnih.govverywellmind.com It is involved in enhancing alertness upon waking and sustaining attention. wikipedia.org
Motivation: Cholinergic pathways contribute to motivational behaviors. wikipedia.orgclevelandclinic.org
Sleep: Acetylcholine has been shown to promote the REM (Rapid Eye Movement) phase of sleep. wikipedia.orgverywellmind.com
In the peripheral nervous system (PNS), acetylcholine has widespread and critical functions in both the somatic and autonomic nervous systems. wikipedia.orgclevelandclinic.org
Somatic Nervous System: Acetylcholine is the primary neurotransmitter at the neuromuscular junction. wikipedia.org It is released by motor neurons to activate skeletal muscles, leading to voluntary muscle contraction. wikipedia.orgverywellmind.comphysio-pedia.com This action is excitatory and essential for all voluntary movements. verywellmind.com
Autonomic Nervous System (ANS): The ANS regulates involuntary bodily functions, and acetylcholine is a key neurotransmitter in both of its divisions. wikipedia.orgclevelandclinic.org
Parasympathetic Nervous System: Acetylcholine is the principal neurotransmitter released by postganglionic parasympathetic neurons. proteopedia.orgphysio-pedia.com It acts to control "rest and digest" functions, such as slowing heart rate, increasing intestinal motility, and stimulating glandular secretions. proteopedia.orgclevelandclinic.orgphysio-pedia.com
Sympathetic Nervous System: While norepinephrine (B1679862) is the main neurotransmitter for most postganglionic sympathetic neurons, acetylcholine is used at the preganglionic synapses of both the sympathetic and parasympathetic systems. tmc.edunih.gov It is also the neurotransmitter released at sweat glands. tmc.edu
Table 2: Key Functions of Acetylcholine in the Nervous System
| System | Location/Function | Role of Acetylcholine |
|---|---|---|
| Central Nervous System | Basal Forebrain, Brainstem | Learning, Memory, Attention, Arousal, Motivation, REM Sleep. wikipedia.orgclevelandclinic.orgbritannica.com |
| Peripheral Nervous System | Somatic: Neuromuscular Junction | Excitatory; stimulates voluntary muscle contraction. wikipedia.orgverywellmind.com |
| Autonomic (Parasympathetic) | "Rest and Digest" functions: slows heart rate, increases gut motility and secretions. proteopedia.orgclevelandclinic.org | |
| Autonomic (Sympathetic) | Neurotransmitter at all preganglionic synapses and at sweat glands. tmc.edunih.gov |
Non-neuronal Acetylcholine Signaling
While acetylcholine (ACh) is primarily recognized as a neurotransmitter within the nervous system, a growing body of evidence highlights its synthesis and action in non-neuronal cells. This "non-neuronal cholinergic system" is present in a wide array of human cells and tissues, including epithelial, endothelial, immune, and muscle cells. usp.brnih.gov These non-neuronal systems possess the necessary components for cholinergic signaling, such as the synthesizing enzyme choline acetyltransferase (ChAT), and both nicotinic and muscarinic acetylcholine receptors. usp.brnih.gov
The functions of non-neuronal acetylcholine are diverse and fundamental to cellular homeostasis. It plays a role in regulating basic cellular processes like proliferation, differentiation, organization of the cytoskeleton, cell-to-cell contact, and immune responses. usp.brnih.gov For instance, in the airways, non-neuronal ACh contributes to the regulation of ciliary activity and the secretion of mucus, water, and ions. nih.gov In the immune system, T cells can synthesize and release ACh, which can then modulate immune functions. frontiersin.orgnih.gov
The source of choline for non-neuronal ACh synthesis can vary. While some non-neuronal cells express the high-affinity choline transporter-1 (CHT1) typical of neurons, others utilize choline transporter-like proteins (CTL1-5) or organic cation transporters (OCTs) for choline uptake. karger.com Similarly, the release mechanism can differ from the vesicular release seen in neurons. karger.com
Dysregulation of the non-neuronal cholinergic system has been implicated in various diseases. karger.com For example, increased levels of acetylcholine in the mucosa may be associated with inflammation. nih.gov This system represents an emerging area of research with potential for new therapeutic targets that could modulate the synthesis, release, and activity of non-neuronal acetylcholine. nih.govnih.gov The heart also possesses a non-neuronal cardiac cholinergic system where acetylcholine is produced by cardiomyocytes and endothelial cells, playing a protective role in cardiac function. frontiersin.orgfrontiersin.org
Analogues of Choline and Acetate in Presynaptic Cholinergic Mechanism Elucidation
The study of choline and acetate analogues has been instrumental in unraveling the intricacies of presynaptic cholinergic mechanisms, including acetylcholine (ACh) synthesis, storage, and release. nih.govnih.govcdnsciencepub.com By introducing molecules that mimic choline or acetate, researchers can probe the specificity and regulation of the processes involved in cholinergic neurotransmission.
Experiments utilizing analogues of choline have provided insights into the choline transport system. The accumulation of these analogues in response to stimulation serves as an indicator of choline transporter activation. nih.gov Such studies have demonstrated that choline uptake is a regulated process that increases in response to neuronal activity, presumably to supply more precursor for ACh synthesis. cdnsciencepub.com However, the relationship between the rate of precursor delivery and the amount of ACh synthesized is not always direct, suggesting that other factors beyond choline uptake regulate ACh production. cdnsciencepub.com
Acetate analogues and the synthesis of "false" neurotransmitters have helped to clarify the origin of releasable ACh. cdnsciencepub.com For instance, analogues of acetylcholine with different acetyl groups, such as propionylcholine (B1209710) and butyrylcholine (B1668140), have been studied. nih.gov Research on the Torpedo electric organ showed that both propionylcholine and butyrylcholine could be incorporated into synaptic vesicles. nih.gov However, their release characteristics differed, with butyrylcholine being as releasable as ACh, while propionylcholine was less so. nih.gov This suggests that the structure of the acetyl moiety can influence the efficiency of release.
Furthermore, studies with false esters of choline analogues have shown that their distribution into synaptic vesicles is a key determinant of their releasability. cdnsciencepub.comcdnsciencepub.com Analogues that are effectively stored in vesicles are released in a manner similar to ACh, whereas those that are poorly localized to vesicles are not readily released. cdnsciencepub.com These findings support the model that releasable ACh originates from a vesicular pool.
| Analogue Type | Example Analogues | Key Research Finding | Reference |
|---|---|---|---|
| Choline Analogues | Ethylcholines, Pyrrolidinecholine, Homocholine | Used to study the structural specificity and regulation of the choline transport system. Their uptake increases with neuronal activity. | cdnsciencepub.comcdnsciencepub.com |
| Acetate Analogues (forming false transmitters) | Propionylcholine, Butyrylcholine | Incorporated into synaptic vesicles, but with differing release efficiencies, indicating the importance of the acetyl group structure for release. | nih.gov |
Implications in Neurodegenerative Pathologies
The cholinergic system is significantly implicated in the pathophysiology of several neurodegenerative diseases. Deficits in cholinergic neurotransmission are a hallmark of these conditions, contributing to cognitive and motor impairments.
Alzheimer's Disease Research
The "cholinergic hypothesis" of Alzheimer's disease (AD) has been a cornerstone of research for decades, positing that a deficiency in acetylcholine is critical to the development of symptoms. mdpi.comoup.com This hypothesis is supported by several lines of evidence. A significant loss of cholinergic neurons is observed in the basal forebrain of individuals with AD, particularly in the nucleus basalis of Meynert, which is a primary source of acetylcholine for the cerebral cortex. mdpi.comnih.gov The remaining cholinergic neurons often show reduced activity of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis. mdpi.com
This cholinergic deficit leads to impaired neurotransmission, which is believed to contribute directly to the cognitive decline, including memory and learning difficulties, characteristic of AD. mdpi.comnih.govmdpi.com Furthermore, research indicates that cholinergic neurons are among the first to be affected by the toxic effects of amyloid-beta oligomers, a key pathological hallmark of AD. There is also a reduction in both nicotinic and muscarinic acetylcholine receptors in the brains of AD patients.
Recent studies have also highlighted a link between circulating choline levels and AD. Lower levels of choline in the blood have been associated with more severe AD pathology, including higher accumulations of amyloid plaques and tau tangles. asu.edu Mouse models of AD have shown that a choline-deficient diet exacerbates AD-related pathologies, while choline supplementation can reduce these changes. asu.edu
Parkinson's Disease Research
While Parkinson's disease (PD) is primarily characterized by the loss of dopaminergic neurons, there is substantial evidence of early and significant alterations in the cholinergic system. nih.gov In fact, cholinergic deficits in PD can be as, or even more, severe than those seen in Alzheimer's disease, particularly in patients who develop dementia (PDD). nih.gov
Pathological studies have revealed the presence of Lewy bodies, the hallmark protein aggregates in PD, within basal forebrain cholinergic neurons, coinciding with the loss of dopaminergic neurons in the substantia nigra. nih.gov There is a significant loss of cholinergic neurons in the nucleus basalis of Meynert in PD brains. nih.gov This degeneration of the basal forebrain cholinergic system contributes to a loss of presynaptic cholinergic markers in the cortex. nih.gov
This cholinergic denervation is linked to various non-motor symptoms of PD, including cognitive impairment, dementia, and gait and balance problems. nih.govoup.com Imaging studies have shown that reductions in cortical acetylcholinesterase (AChE) levels are more extensive in PDD than in AD of similar dementia severity. nih.gov Some research suggests an imbalance between the dopaminergic and cholinergic systems in PD, potentially leading to a hypercholinergic state that contributes to motor symptoms like tremor. frontiersin.org Interestingly, studies on an inherited form of PD linked to LRRK2 gene mutations found widespread increases in cholinergic activity, which may represent a compensatory mechanism. centreforbrainhealth.ca
Developmental Neurobiology and Choline's Influence
Choline is a critical nutrient for brain development, with its availability during prenatal and early postnatal periods having a lifelong impact on brain function and structure. tandfonline.comnih.gov The demand for choline is particularly high during the third trimester of pregnancy and early childhood, when brain growth is most rapid. wikipedia.org
Maternal choline intake significantly influences neurogenesis in the fetal hippocampus, the brain's memory center. tandfonline.comnih.gov Studies in rodent models have shown that choline supplementation during gestation leads to lifelong enhancements in memory function. tandfonline.com This is attributed to changes in the development of the hippocampus, including alterations in stem cell proliferation and apoptosis, which can modify brain structure and function. tandfonline.comnih.gov
Choline exerts its influence on brain development through several mechanisms. It is a precursor for the neurotransmitter acetylcholine, which is vital for cognitive processes. wikipedia.orgredoxon.com.sg Choline is also a crucial component of phospholipids, which are essential for building cell membranes, a process that is highly active during brain development. nih.govredoxon.com.sg Furthermore, choline, through its metabolite betaine (B1666868), acts as a methyl donor, influencing DNA and histone methylation. nih.govfrontiersin.org These epigenetic modifications can alter gene expression related to memory and learning. nih.gov
Cellular and Systemic Metabolic Pathways Involving Choline Acetate
Choline (B1196258) Metabolic Transformations
Choline's versatility as a metabolite is demonstrated by its participation in several critical pathways that are fundamental to cellular function. imrpress.com
Oxidation Pathway to Betaine (B1666868) and Methyl Metabolism
In the mitochondria of the liver and kidneys, choline undergoes a two-step oxidation process to form betaine. bevital.no The first reaction is catalyzed by the mitochondrial enzyme choline oxidase (also known as choline dehydrogenase), which converts choline to betaine aldehyde. bevital.nonih.gov Subsequently, betaine aldehyde is oxidized to betaine by the enzyme betaine aldehyde dehydrogenase (BADH). bevital.noresearchgate.netasm.org
This conversion is a critical link to one-carbon metabolism. bevital.no Betaine serves as a methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT). bevital.no This pathway is particularly important for regulating homocysteine levels and providing methyl groups, which are essential for the synthesis of numerous molecules and for epigenetic regulation. imrpress.com
Phosphorylation Pathway and Phospholipid Metabolism (e.g., Phosphocholine (B91661), Phosphatidylcholine)
The phosphorylation pathway, also known as the CDP-choline or Kennedy pathway, is the primary mechanism for synthesizing phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes. wikipedia.orgnih.govcdnsciencepub.com This process involves three key enzymatic steps. researchgate.net
Choline Kinase (CK) catalyzes the initial, committed step, phosphorylating choline to produce phosphocholine. imrpress.comwikipedia.orgnih.gov
CTP:phosphocholine cytidylyltransferase (CCT) , the rate-limiting enzyme in the pathway, converts phosphocholine into cytidine (B196190) diphosphate-choline (CDP-choline). wikipedia.orgnih.govresearchgate.net
Choline/ethanolamine phosphotransferase (CEPT) catalyzes the final step, transferring the phosphocholine from CDP-choline to a diacylglycerol (DAG) molecule to form phosphatidylcholine. wikipedia.org
Phosphatidylcholine is not only a crucial structural component of cell membranes but is also involved in lipid transport and cell signaling. imrpress.com
Acetylation Pathway to Acetylcholine (B1216132)
In cholinergic neurons, choline serves as a direct precursor for the synthesis of the neurotransmitter acetylcholine (ACh). bevital.nonih.gov This reaction is catalyzed by the enzyme choline acetyltransferase (ChAT), which transfers an acetyl group from acetyl-coenzyme A (acetyl-CoA) to choline. nih.govwikipedia.orgclevelandclinic.orgsigmaaldrich.comontosight.ai The synthesis of ACh is vital for a multitude of functions, including muscle contraction and cognitive processes like memory and learning. wikipedia.orgclevelandclinic.org
Acetate (B1210297) Metabolic Fates and Integration
The acetate component of choline acetate is a fundamental carbon source that can be readily integrated into central metabolism.
Conversion to Acetyl-CoA and Krebs Cycle Entry
To be utilized for energy or biosynthesis, acetate must first be activated to acetyl-CoA. frontiersin.org This conversion is primarily carried out by the enzyme acetyl-CoA synthetase (ACS). aacrjournals.org The resulting acetyl-CoA can then enter the citric acid cycle (also known as the Krebs cycle) in the mitochondria. wikipedia.orgstudymind.co.uk Within the cycle, the acetyl group is completely oxidized to carbon dioxide, a process that generates reducing equivalents (NADH and FADH₂) which are subsequently used in the electron transport chain to produce ATP, the main energy currency of the cell. wikipedia.orgberkeley.edu
Participation in Lipid and Cholesterol Biosynthesis
Acetyl-CoA is the fundamental building block for the de novo synthesis of fatty acids and cholesterol. frontiersin.orgresearchgate.net Cytosolic acetyl-CoA, which can be generated from acetate, is the precursor for these lipogenic pathways. frontiersin.org Research has shown that acetate is readily incorporated into various lipids, including phospholipids (B1166683) and the fatty acid chains of cholesterol esters. ahajournals.org This makes acetate a significant carbon source for lipid synthesis, influencing the composition of cell membranes and energy storage molecules. researchgate.netahajournals.orgmdpi.com In some cancer cells, acetate uptake and its conversion to acetyl-CoA are increased to fuel cholesterol synthesis and support cell survival. aacrjournals.org
Data Tables
Table 1: Key Enzymes in Choline and Acetate Metabolism
| Pathway | Key Enzyme(s) | Function |
| Choline Oxidation | Choline Oxidase/Dehydrogenase; Betaine Aldehyde Dehydrogenase | Converts choline to betaine via a betaine aldehyde intermediate. bevital.nonih.govresearchgate.netasm.org |
| Choline Phosphorylation | Choline Kinase; CTP:phosphocholine cytidylyltransferase; Choline Phosphotransferase | Synthesizes phosphatidylcholine from choline. imrpress.comwikipedia.orgnih.govresearchgate.net |
| Choline Acetylation | Choline Acetyltransferase (ChAT) | Synthesizes the neurotransmitter acetylcholine. wikipedia.orgclevelandclinic.orgontosight.ai |
| Acetate Activation | Acetyl-CoA Synthetase (ACS) | Converts acetate to acetyl-CoA for entry into central metabolism. frontiersin.orgaacrjournals.org |
Table 2: Major Metabolic Products of Choline and Acetate
| Precursor | Pathway | Key Product(s) | Significance |
| Choline | Oxidation | Betaine | Methyl donor in one-carbon metabolism. imrpress.combevital.no |
| Choline | Phosphorylation | Phosphatidylcholine | Major component of cell membranes; lipid transport. imrpress.comwikipedia.org |
| Choline | Acetylation | Acetylcholine | Neurotransmitter for muscle function and cognition. nih.govclevelandclinic.org |
| Acetate | Activation/Krebs Cycle | Acetyl-CoA, ATP, CO₂ | Central molecule for energy production and biosynthesis. frontiersin.orgwikipedia.orgstudymind.co.uk |
| Acetate | Lipogenesis | Fatty Acids, Cholesterol | Building blocks for lipids, steroids, and membranes. frontiersin.orgaacrjournals.orgresearchgate.net |
Role in Histone Acetylation
Histone acetylation is a critical epigenetic modification that influences gene expression by altering the accessibility of transcription factors to DNA. nih.gov This process is essential for a variety of cellular functions, including the development of specific tissues like the brain. nih.gov The availability of acetyl-CoA, the acetyl group donor for histone acetylation, is a key factor in this process. huji.ac.ilelifesciences.org
Acetate can serve as a precursor for acetyl-CoA synthesis. nih.gov Studies have shown that supplementing with acetate can lead to an increase in histone acetylation, particularly under conditions of metabolic stress. huji.ac.ilelifesciences.org For instance, in human embryonic stem cells, the addition of acetate can prevent the loss of histone acetylation during spontaneous differentiation. huji.ac.il This effect is dose-dependent, with higher concentrations of acetate leading to more pronounced histone acetylation. huji.ac.il The increase in histone acetylation induced by acetate can be blocked by inhibitors of histone acetyltransferases (HATs), the enzymes responsible for adding acetyl groups to histones. huji.ac.il
In the context of neuronal cells, histone acetylation plays a role in determining the cholinergic phenotype, which is characterized by the production of the neurotransmitter acetylcholine. nih.gov The gene for choline acetyltransferase (ChAT), the enzyme that synthesizes acetylcholine from choline and acetyl-CoA, is regulated by histone acetylation. nih.govresearchgate.net Increased histone acetylation in the promoter region of the ChAT gene has been linked to increased gene expression. nih.gov Specifically, treatment of neuronal cells with a histone deacetylase (HDAC) inhibitor, which leads to global histone hyperacetylation, results in a marked increase in the expression of the ChAT gene. nih.gov
Interplay between Choline and Acetate Metabolism
The metabolic pathways of choline and acetate are interconnected, particularly in processes that require both molecules as substrates, such as the synthesis of acetylcholine. wjgnet.comimrpress.comnih.gov
Co-utilization in Cellular Processes
Choline and acetate are both essential precursors for the synthesis of acetylcholine, a vital neurotransmitter. imrpress.comimrpress.com This synthesis occurs in cholinergic neurons and is catalyzed by the enzyme choline acetyltransferase (ChAT). imrpress.comtmc.edu Acetate is first converted to acetyl-CoA, which then provides the acetyl group that is transferred to choline to form acetylcholine. wikipedia.org The availability of both choline and acetyl-CoA are rate-limiting steps in the production of acetylcholine. tmc.edu
Beyond neurotransmission, both choline and acetate contribute to the synthesis of membrane phospholipids. snmjournals.org Acetate can be used for de novo fatty acid synthesis, which in turn can feed into the production of phosphatidylcholine, a major component of cell membranes for which choline is a precursor. wjgnet.comwikipedia.org This co-utilization highlights the integrated roles of choline and acetate in maintaining cellular structure and function.
Regulatory Mechanisms and Enzyme Activities
The metabolism of choline and acetate is regulated by a series of enzymes and transport mechanisms. Choline is taken up into cells by specific transporters. imrpress.com Once inside the cell, it can be phosphorylated, oxidized to betaine, or acetylated to form acetylcholine. imrpress.comimrpress.com The synthesis of acetylcholine from choline and acetyl-CoA is catalyzed by choline acetyltransferase (ChAT). imrpress.com Acetyl-CoA itself is primarily generated from pyruvate, a product of glycolysis, but can also be synthesized from acetate by the enzyme acetyl-CoA synthetase. nih.gov
The activity of these enzymes is subject to regulation. For example, the uptake of acetate and its subsequent conversion to acetylcholine appear to be linked to intracellular metabolism rather than solely the transport of choline across the cell membrane. nih.gov Studies have shown that while increasing extracellular choline does not affect acetate uptake or its conversion to acetylcholine, inhibiting choline uptake does lead to a decrease in both processes, suggesting that endogenous choline sources are also utilized. nih.gov Furthermore, acetate uptake is dependent on external sodium ions and is reduced by depolarization of the cell membrane. nih.gov
The broader metabolic environment also influences these pathways. For instance, there is a dynamic relationship between the production of betaine and trimethylamine (B31210) (TMA) from choline, where increased betaine synthesis can lead to lower TMA levels. frontiersin.org
Gut Microbiota Metabolism of Choline and Acetate
The gut microbiota plays a significant role in the metabolism of both choline and acetate, producing metabolites that can have systemic effects on the host. nih.govrsc.org
Production of Trimethylamine-N-oxide (TMAO)
Certain species of gut bacteria, primarily from the Firmicutes and Proteobacteria phyla, can metabolize dietary choline into trimethylamine (TMA). frontiersin.orgmdpi.com This conversion is facilitated by the enzyme choline TMA-lyase. mdpi.com TMA is then absorbed from the intestine into the portal circulation and transported to the liver. nih.govfrontiersin.org In the liver, the enzyme flavin-containing monooxygenase 3 (FMO3) oxidizes TMA into trimethylamine-N-oxide (TMAO). nih.govmdpi.com
The production of TMAO is dependent on the composition of the gut microbiota and dietary intake of choline-rich foods. nih.govmdpi.com Diets high in choline can lead to increased levels of TMA-producing bacteria and consequently higher plasma TMAO concentrations. nih.govmdpi.com
Impact on Systemic Metabolism and Health
Elevated circulating levels of TMAO have been associated with a range of health issues, particularly cardiovascular diseases. nih.govfrontiersin.orgmdpi.com Research suggests that TMAO may contribute to the development of atherosclerosis by promoting vascular inflammation, enhancing platelet hyperreactivity, and disrupting cholesterol metabolism. nih.govmdpi.com It has been shown to increase the uptake of cholesterol by macrophages, a key step in the formation of atherosclerotic plaques. mdpi.com
TMAO is also implicated in other conditions such as heart failure, kidney disease, and metabolic disorders like type 2 diabetes. mdpi.comnih.govnih.gov In heart failure, TMAO may induce an inflammatory response and alter cardiac metabolism. mdpi.com In individuals with chronic kidney disease, elevated TMAO levels are associated with an increased risk of mortality. annalsgastro.gr Furthermore, some studies have linked higher TMAO concentrations to an increased risk of developing type 2 diabetes and have suggested it may be a risk factor for insulin (B600854) resistance. nih.govexplorationpub.com
The impact of TMAO on health is complex, and while many studies point to its detrimental effects, some research has suggested potential protective roles in certain contexts. j-stroke.org
Interactive Data Table: Key Enzymes in Choline and Acetate Metabolism
| Enzyme | Function | Metabolic Pathway |
| Choline Acetyltransferase (ChAT) | Catalyzes the synthesis of acetylcholine from choline and acetyl-CoA. imrpress.com | Acetylcholine Synthesis |
| Acetyl-CoA Synthetase | Converts acetate into acetyl-CoA. nih.gov | Acetate Metabolism |
| Choline TMA-lyase | Catalyzes the conversion of choline to trimethylamine (TMA) by gut microbiota. mdpi.com | Gut Microbiota Metabolism |
| Flavin-containing monooxygenase 3 (FMO3) | Oxidizes TMA to trimethylamine-N-oxide (TMAO) in the liver. nih.gov | TMAO Production |
| Histone Acetyltransferases (HATs) | Add acetyl groups to histones, influencing gene expression. huji.ac.il | Epigenetic Regulation |
| Histone Deacetylases (HDACs) | Remove acetyl groups from histones. nih.gov | Epigenetic Regulation |
Choline Acetate in Disease Pathogenesis and Translational Research
Aberrant Metabolism in Oncogenesis
Cancer cells undergo metabolic reprogramming to sustain their rapid proliferation and survival, often in nutrient-poor and hypoxic microenvironments. imrpress.comnih.govdrugtargetreview.com This reprogramming frequently involves the alteration of choline (B1196258) and acetate (B1210297) metabolic pathways.
A common metabolic hallmark of many cancers, including prostate, breast, and hepatocellular carcinoma, is an altered choline metabolism, often referred to as the "cholinic phenotype". frontiersin.orgnih.gov This is characterized by increased levels of phosphocholine (B91661) (PCho) and total choline-containing compounds (tCho). frontiersin.orgnih.gov This alteration is not merely a consequence of increased cell proliferation but is a distinct feature of malignant transformation. nih.gov
The upregulation of choline metabolism is driven by complex interactions between oncogenic signaling pathways, such as Ras and PI3K-AKT, and the metabolic machinery of the cell. frontiersin.orggenome.jp This results in an increased production of membrane phospholipids (B1166683) necessary for the rapid growth and division of cancer cells. nih.gov
Interactive Table: Key Enzymes in Altered Choline Metabolism in Cancer
| Enzyme/Transporter | Function | Role in Cancer |
|---|---|---|
| Choline Kinase-alpha (ChoK-α) | Phosphorylates choline to phosphocholine. semanticscholar.org | Overexpressed in breast, ovarian, colorectal, prostate, and lung cancers, contributing to increased phosphocholine levels. frontiersin.org |
| Choline Transporters (e.g., CHT1, OCT2) | Mediate the uptake of choline into cells. nih.gov | Increased expression observed in breast cancer cells, leading to enhanced choline uptake. nih.gov |
| Phosphatidylcholine-specific phospholipase C and D | Involved in the breakdown of phosphatidylcholine. frontiersin.org | Altered activity contributes to the overall "cholinic phenotype" in cancer. frontiersin.org |
| Glycerophosphocholine phosphodiesterases (GPCPDs) | Control the catabolic pathways of phosphatidylcholine. semanticscholar.org | Alterations in these enzymes contribute to the aberrant choline metabolism in cancer. semanticscholar.org |
Acetate has emerged as a crucial alternative nutrient source for cancer cells, particularly under conditions of metabolic stress like hypoxia and nutrient deprivation. drugtargetreview.comnih.gov Cancer cells can utilize acetate to produce acetyl-CoA, a central metabolite used for fundamental cellular processes such as fatty acid synthesis, ATP production, and protein acetylation. drugtargetreview.com
The enzyme acetyl-CoA synthetase 2 (ACSS2) plays a pivotal role in converting acetate to acetyl-CoA and is crucial for tumor growth under nutrient stress. drugtargetreview.comnih.gov Studies have shown that ACSS2 is essential for the growth of various cancers, including breast and prostate cancer, especially in hypoxic conditions. nih.gov In some cancers, like non-small cell lung cancer, acetate is the most abundant short-chain fatty acid and supports tumor cell proliferation. nih.gov
Acetate metabolism not only provides building blocks for anabolic synthesis but also plays a role in the cellular stress response. For instance, acetate can counteract energy stress and sustain tumor cell proliferation when glucose is limited. nih.gov Furthermore, acetate metabolism has been implicated in promoting tumor immune evasion. nih.gov
Increased Choline Metabolism in Cancer Cells (e.g., Prostate, Breast, Hepatocellular Carcinoma)
Diagnostic and Prognostic Applications
The distinct metabolic signatures of choline and acetate in cancer have been exploited for the development of advanced diagnostic and prognostic tools.
Positron Emission Tomography (PET) is a powerful molecular imaging technique that can visualize metabolic processes in the body. Radiolabeled analogs of choline and acetate have been successfully developed and used as PET tracers in oncology for over a decade. wjgnet.comnih.gov These tracers can offer improved detection sensitivity over the more commonly used fluorine-18 (B77423) fluorodeoxy-D-glucose (FDG) for certain types of cancers. wjgnet.comnih.gov
Radiolabeled Choline: Tracers such as [11C]choline and [18F]fluorocholine are used to image the increased choline uptake and metabolism in tumors. openaccessjournals.com Choline PET/CT has shown particular promise in the restaging of prostate cancer patients who experience biochemical recurrence after primary therapy. openaccessjournals.com The detection rate of recurrent disease with choline PET often correlates with the level of prostate-specific antigen (PSA). openaccessjournals.com
Radiolabeled Acetate: [11C]acetate is another PET tracer that reflects the increased lipid synthesis in cancer cells. snmjournals.org It has demonstrated clinical utility in detecting tumors that are not well-visualized with FDG-PET. wjgnet.com In prostate cancer, [11C]acetate PET has shown moderate sensitivity and specificity for detecting primary tumors and recurrence. mdpi.com An advantage of [11C]acetate is its lack of significant urinary excretion, which can improve image interpretation in the pelvic region compared to radiolabeled choline. mdpi.com
It's important to note that while these tracers are valuable, they are not without limitations. For instance, they may not reliably differentiate between malignant and benign conditions like prostatitis or benign prostatic hyperplasia. nih.gov
Interactive Table: Comparison of Radiolabeled Choline and Acetate PET Tracers
| Tracer | Isotope | Primary Application in Cancer | Advantages | Limitations |
|---|---|---|---|---|
| Radiolabeled Choline | 11C, 18F openaccessjournals.com | Prostate cancer restaging after biochemical recurrence. openaccessjournals.com | Good for detecting recurrence, especially with rising PSA levels. openaccessjournals.com | Can't always distinguish cancer from benign prostate conditions. nih.gov Urinary excretion can interfere with pelvic imaging. mdpi.com |
| Radiolabeled Acetate | 11C snmjournals.org | Detecting tumors with high lipid synthesis, such as prostate and hepatocellular carcinoma. wjgnet.comsnmjournals.org | Low urinary excretion improves pelvic imaging. mdpi.com Can detect some tumors missed by FDG-PET. wjgnet.com | Moderate sensitivity for primary prostate cancer. mdpi.com |
The altered levels of choline and acetate metabolites in cancer cells and tissues have positioned them as promising biomarkers for cancer detection, staging, and monitoring treatment response. nih.govmdpi.com
Choline-based Biomarkers: The "cholinic phenotype," characterized by elevated phosphocholine and total choline-containing compounds, can be detected non-invasively using magnetic resonance spectroscopy (MRS). frontiersin.orgnih.gov This provides an endogenous biomarker for malignant transformation. nih.gov For example, increased choline levels detected by MRS are found in several cancers, including breast and prostate cancer. mdpi.com Monitoring changes in these choline metabolites can also help in assessing the response to therapy. researchgate.net
Acetate-related Biomarkers: While less established than choline metabolites, components of the acetate metabolic pathway also hold potential as biomarkers. For instance, the expression levels of ACSS2, the key enzyme for acetate utilization, are often upregulated in various cancers and could serve as a prognostic indicator. drugtargetreview.com
Radiolabeled Choline and Acetate as Positron Emission Tomography (PET) Tracers
Therapeutic Targeting of Choline and Acetate Metabolic Pathways in Disease
The dependence of cancer cells on altered choline and acetate metabolism presents a vulnerability that can be exploited for therapeutic intervention. imrpress.comresearchgate.net
Targeting Choline Metabolism: Enzymes in the choline metabolic pathway are attractive targets for novel anticancer drugs. nih.gov Choline kinase-alpha (ChoK-α) is a particularly interesting target because of its central role in both cell signaling and proliferation. frontiersin.org Inhibitors of ChoK-α have been developed and have shown promise in preclinical studies by reducing cancer cell proliferation. imrpress.comoncotarget.com For example, in breast cancer cells, targeting ChoK-α can lead to decreased proliferation. imrpress.com
Targeting Acetate Metabolism: The reliance of cancer cells on acetate for survival under stress makes the enzymes of acetate metabolism, such as ACSS2, promising therapeutic targets. drugtargetreview.com Inhibiting ACSS2 has been shown to significantly reduce the growth of breast cancer tumors in preclinical models. drugtargetreview.com This suggests that targeting acetate metabolism could be a viable strategy, especially for tumors with high levels of ACSS2 expression. drugtargetreview.com
The development of therapies targeting these metabolic pathways is an active area of research, with the potential to offer new, more specific, and effective treatments for various cancers. imrpress.comdrugtargetreview.com
Role in Nonalcoholic Fatty Liver Disease (NAFLD)
Choline, an essential nutrient, is integral to several metabolic processes, and its role in liver health is of significant scientific interest. While research often refers to choline generally or studies specific salts like choline bitartrate, the metabolic importance is attributed to the choline molecule itself, which is supplied by compounds such as choline acetate. imrpress.complos.org Choline participates in three main metabolic pathways: phosphorylation, oxidation, and acetylation. imrpress.comimrpress.com Through its acetylation pathway, choline is a precursor for the neurotransmitter acetylcholine (B1216132). imrpress.comoregonstate.edu However, its roles in lipid metabolism via the phosphorylation pathway and as a methyl donor via the oxidation pathway are most critical to understanding its connection to Nonalcoholic Fatty Liver Disease (NAFLD). imrpress.comnih.govidunn.no
A deficiency in choline is a well-established factor in the development of NAFLD. idunn.noendocrine-abstracts.org This is primarily because choline is required for the synthesis of phosphatidylcholine (PC), an essential phospholipid. oregonstate.eduidunn.no PC is a crucial component of very-low-density lipoprotein (VLDL) particles, which are responsible for transporting fats, including triglycerides, out of the liver. oregonstate.eduorffa.com An insufficient supply of choline impairs the liver's ability to produce PC, leading to defective VLDL assembly and secretion. oregonstate.eduresearchgate.net Consequently, fat accumulates in the liver, a condition known as hepatic steatosis, which is the hallmark of NAFLD. imrpress.comresearchgate.net
Research has identified multiple mechanisms through which choline deficiency contributes to the pathogenesis and progression of NAFLD, ranging from simple steatosis to the more severe nonalcoholic steatohepatitis (NASH), fibrosis, and even hepatocellular carcinoma. imrpress.comnih.gov These mechanisms include not only impaired VLDL secretion but also mitochondrial dysfunction and disruptions in gut microbiota. imrpress.comnih.gov
Detailed Research Findings
Evidence from both human and animal studies underscores the link between choline status and liver health. Controlled clinical studies have demonstrated that feeding healthy individuals a choline-deficient diet leads to the development of fatty liver and signs of liver damage. oregonstate.edunih.gov These effects were reversible upon the reintroduction of choline into the diet. oregonstate.edu One study involving healthy adults found that a significant percentage of men (77%) and postmenopausal women (80%) developed signs of organ dysfunction, including fatty liver, on a choline-deficient diet. oregonstate.edumdpi.com Premenopausal women showed less susceptibility (44%), a difference attributed to estrogen's role in stimulating endogenous PC synthesis. oregonstate.edumdpi.com
Animal models, particularly those using specifically formulated diets, have been instrumental in elucidating the pathological consequences of choline deficiency.
Table 1: Research Findings from Animal Models of Choline Deficiency in NAFLD
| Model/Diet | Animal | Key Pathological Features Observed | Research Insights | Citations |
|---|---|---|---|---|
| Methionine- and Choline-Deficient (MCD) Diet | Mice, Rats | Induces severe hepatic steatosis, lobular inflammation, hepatocyte ballooning, and fibrosis. | A widely used, reproducible model for studying the progression from steatosis to severe NASH. However, it is criticized for causing weight loss and not mimicking the metabolic syndrome seen in most human NAFLD. | nih.govnih.govplos.orgresearchgate.net |
| Choline-Deficient (CD) Diet | Mice | Results in hepatosteatosis, oxidative stress, and liver cell death. Causes only mild inflammation and fibrosis compared to the MCD diet. | Isolates the effects of choline deficiency, primarily the impairment of VLDL secretion. | nih.gov |
| Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet | Mice | Induces liver injury mimicking NASH features, including steatosis, liver damage, and fibrosis, eventually leading to hepatocellular carcinoma (HCC). | This model effectively replicates features of human NASH and its progression to liver cancer. | nih.govmdpi.com |
| High-Fat, Choline-Deficient (HFCD) Diet | Mice | Concurrently produces liver steatosis, features of metabolic syndrome, and liver damage (elevated ALT/AST). | Combines dietary insults to better model the metabolic profile of human NASH, which often involves both high-fat intake and potential nutrient deficiencies. | nih.govoatext.com |
These models highlight that choline deficiency is a potent initiator of liver damage. The mechanisms extend beyond simple fat accumulation.
Table 2: Mechanisms of Choline Deficiency in NAFLD Pathogenesis
| Mechanism | Description | Consequence in the Liver | Citations |
|---|---|---|---|
| Impaired VLDL Secretion | Choline is essential for synthesizing phosphatidylcholine (PC), a key component of VLDL particles. Lack of PC hinders the assembly and export of triglycerides from the liver. | Accumulation of triglycerides (hepatic steatosis), the first stage of NAFLD. | oregonstate.edunih.govidunn.noresearchgate.net |
| Mitochondrial Dysfunction | Choline deficiency alters the composition of mitochondrial membranes, leading to oxidative stress, reduced fatty acid oxidation, and impaired mitochondrial respiration (reduced activity of complex I). | Increased production of reactive oxygen species (ROS), which causes oxidative damage to hepatocytes, promoting inflammation and progression to NASH. | nih.govresearchgate.net |
| Altered Methyl Metabolism | Choline, through its metabolite betaine (B1666868), is a major source of methyl groups for metabolic reactions. Deficiency can disrupt these pathways. | Can lead to epigenetic changes and altered gene expression that contribute to liver pathology. | imrpress.comoregonstate.eduidunn.no |
| Gut Microbiota Dysregulation | Gut microbes can metabolize dietary choline, potentially reducing its availability to the host. Certain microbial metabolites of choline, like trimethylamine-N-oxide (TMAO), have been positively associated with NAFLD. | Reduced choline bioavailability can exacerbate liver fat accumulation. Altered metabolites may directly influence liver inflammation and health. | imrpress.comoregonstate.eduahajournals.org |
| Genetic Predisposition | Single nucleotide polymorphisms (SNPs) in genes related to choline metabolism, such as phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT), increase an individual's dietary requirement for choline. | Individuals with these genetic variants are more susceptible to developing NAFLD when their choline intake is low. | imrpress.comnih.govmdpi.com |
Advanced Methodologies and Innovative Research Applications of Choline Acetate
Choline (B1196258) Acetate (B1210297) as a Biocompatible Ionic Liquid (Bio-IL) in Sustainable Technologies
Choline acetate is recognized as a biocompatible ionic liquid (Bio-IL) due to its components being derived from natural sources. mdpi.comrsc.org Choline is a vital nutrient, and acetate is a common biological metabolite. rsc.org This inherent biocompatibility, coupled with its desirable physicochemical properties like high thermal stability and ionic conductivity, positions choline acetate as a sustainable alternative in numerous applications, from chemical synthesis to advanced materials. hiyka.commdpi.com
Green Solvent Applications in Chemical Synthesis and Catalysis
The quest for greener and more sustainable chemical processes has led to the exploration of choline acetate as a green solvent. mrforum.com Unlike many traditional volatile organic compounds (VOCs), choline acetate has a low vapor pressure, reducing air pollution and exposure risks. hiyka.com Its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile medium for various chemical reactions. hiyka.commdpi.com
Research has shown that choline acetate can act as both a solvent and a catalyst in organic synthesis. mdpi.com The formation of hydrogen bonds between choline acetate and reactants can facilitate the breaking of chemical bonds, thereby accelerating reaction rates. mdpi.com This dual role simplifies reaction setups and can lead to more efficient processes. For instance, choline-based ionic liquids have been successfully used in the synthesis of S-heterocyclic compounds and other complex pharmaceutical scaffolds. mdpi.commdpi.com
Key Research Findings in Green Synthesis:
| Application Area | Reaction Type | Role of Choline Acetate | Outcome | Reference |
| Organic Synthesis | Gewald Reaction | Solvent and Catalyst | Efficient synthesis of 2-aminothiophenes with good yields. | mdpi.com |
| Pharmaceutical Scaffolds | Various | Solvent and Catalyst | Versatile medium for creating complex drug structures. | mdpi.com |
| Benzylamine (B48309) Synthesis | One-pot synthesis | Solvent-free reagent | Direct creation of benzylamine without salt by-products. | researchgate.net |
Biotechnological Processes and Biocatalysis
Choline oxidase, an enzyme that catalyzes the oxidation of choline, can be used in conjunction with choline acetate to generate hydrogen peroxide in situ. researchgate.net This is particularly useful for fueling peroxidase-mediated biocatalysis, where hydrogen peroxide is a necessary co-substrate. researchgate.net This approach has been applied in the synthesis of important oxygen- and nitrogen-containing heterocycles. researchgate.net Furthermore, studies have explored the use of choline acetate in combination with other enzymes like cellulases for the valorization of lignocellulosic biomass, although the effects can vary depending on the specific enzyme and conditions. mdpi.com
Examples of Choline Acetate in Biocatalysis:
| Biocatalytic System | Application | Key Finding | Reference |
| Choline Oxidase/Peroxidase | Synthesis of heterocycles | Choline acetate acts as a dual-purpose substrate and solvent. | researchgate.net |
| Cellulolytic Enzymes | Biomass processing | Influence on enzyme activity is dependent on the specific enzyme and process conditions. | mdpi.com |
| l-aminoacylase | Conversion of N-benzoyl-l-phenylalanine | Successful implementation in a microreactor configuration. | nih.gov |
Pharmaceutical Formulations and Drug Delivery Systems
The pharmaceutical industry is increasingly looking for innovative ways to improve the solubility and bioavailability of poorly water-soluble drugs. nih.gov Choline acetate has emerged as a promising excipient in pharmaceutical formulations due to its ability to enhance the solubility of active pharmaceutical ingredients (APIs). hiyka.commdpi.com For example, the solubility of the antimalarial drug quinine (B1679958) was significantly increased in choline acetate. mdpi.com
Choline acetate can also be used as a plasticizer in the development of drug delivery systems. researchgate.net In a study developing collagen-PVA films for topical drug delivery, choline acetate was shown to be an effective alternative to synthetic plasticizers like glycerol. researchgate.net These films, loaded with the model drug ciprofloxacin, demonstrated sustained release profiles. researchgate.net Furthermore, choline-based ionic liquids are being explored for their potential to overcome biological barriers, such as the skin, enhancing transdermal drug delivery. nih.govmdpi.com
Advanced Material Synthesis and Processing (e.g., Chitin-based Biomaterials)
Choline acetate plays a crucial role in the sustainable processing of biopolymers like chitin (B13524). acs.orgresearchgate.net Chitin, an abundant natural polymer, has significant potential for creating functional materials in fields like biomedicine. acs.orgacs.org However, its processing is often challenging due to its poor solubility in common solvents. acs.org
Research has demonstrated that choline acetate can effectively dissolve chitin, enabling the development of chitin-based materials such as sponges and films. acs.orgresearchgate.net A study on the development of α-chitin-based sponges using choline acetate as a solvent resulted in porous and interconnected structures with high swelling ability. acs.orgresearchgate.net Importantly, cytotoxicity assays confirmed the biocompatibility of the resulting materials, opening up new possibilities for their use in biomedical applications. acs.orgresearchgate.net The use of choline acetate in this context represents a green and innovative approach to exploiting natural polymers for advanced material design. acs.org
Deep Eutectic Solvents (DES) Formulation for Diverse Applications (e.g., Biolubricants, Biomass Pretreatment)
Choline acetate is a key component in the formulation of Deep Eutectic Solvents (DESs). mdpi.com DESs are mixtures of a hydrogen bond acceptor (HBA), like choline acetate, and a hydrogen bond donor (HBD), such as urea (B33335), glycerol, or organic acids. mdpi.comacs.org These mixtures exhibit a significant depression in freezing point compared to their individual components. aimspress.com
Choline acetate-based DESs have shown great promise in various applications. In the field of tribology, they have been investigated as environmentally friendly biolubricants, demonstrating reduced friction and wear compared to traditional lubricants. mdpi.com For biomass pretreatment, these DESs can selectively dissolve lignin (B12514952) and hemicellulose, which is a crucial step in the production of biofuels and other bio-based products from lignocellulosic materials like sugarcane bagasse. osti.govrsc.org The ability to tailor the properties of DESs by varying the HBD makes them highly versatile for a wide range of sustainable technologies. acs.orgscielo.br
Performance of Choline Acetate-Based DES in Lignin Removal from Sugarcane Bagasse:
| DES Composition (HBA:HBD) | Lignin Removal (%) | Reference |
| Choline chloride:Lactic acid | 50.6 | osti.gov |
| Choline acetate:Glycolic acid | ~35-100 (dissolving capability) | rsc.org |
| Choline acetate:Levulinic acid | ~35-100 (dissolving capability) | rsc.org |
| Choline acetate:Imidazole | ~35-100 (dissolving capability) | rsc.org |
Electrochemical Applications and Electrolyte Development (e.g., Batteries)
The unique properties of choline acetate, such as its high ionic conductivity, wide electrochemical window, and low volatility, make it an attractive candidate for electrolyte development in electrochemical devices like batteries and supercapacitors. hiyka.comdechema.demdpi.com Its non-flammable nature enhances the safety of these devices compared to those using conventional organic electrolytes. hiyka.com
Choline acetate has been investigated as an electrolyte in rechargeable zinc-air batteries. dechema.demdpi.com Studies have shown that an aqueous choline acetate electrolyte can facilitate the reversible operation of the zinc electrode and is less prone to the issues of carbonate precipitation and electrolyte evaporation that affect traditional alkaline electrolytes. dechema.de In the field of supercapacitors, choline acetate-based electrolytes have demonstrated exceptional electrochemical stability and have enabled high specific capacitance and energy density. researchgate.net These findings highlight the potential of choline acetate to contribute to the development of safer and more sustainable energy storage systems. rsc.org
Spectroscopic and Computational Characterization of Choline Acetate Systems
The intricate molecular-level behavior of choline acetate has been extensively investigated through a combination of advanced spectroscopic methods and computational simulations. These techniques provide fundamental insights into the structural arrangement, dynamic properties, and intermolecular forces that govern the behavior of this ionic liquid.
Molecular Dynamics (MD) Simulations for Structural and Dynamic Properties
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the structural and dynamic properties of choline acetate at an atomistic level. rsc.orgscispace.com These simulations model the movements and interactions of each ion over time, revealing a complex interplay of forces that define the liquid's bulk properties. researchgate.netacs.org
Structural Insights: A predominant structural feature of choline acetate identified through MD simulations is the significant hydrogen bonding between the hydroxyl group of the choline cation and the oxygen atoms of the acetate anion. rsc.orgrsc.orgresearchgate.net Studies performed at different temperatures reveal the strength and prevalence of these interactions. For instance, at 400 K, it is observed that nearly all choline cations form a hydrogen bond with acetate anions, a figure that decreases to about 67% at 600 K. rsc.orgrsc.org This temperature dependence highlights the crucial role of hydrogen bonding in the system's cohesion.
Radial distribution functions (RDFs) derived from MD simulations show strong oscillations, which indicate the formation of alternating cationic and anionic shell-like structures that extend out to nearly 2.0 nm. rsc.org This ordering is a characteristic feature of ionic liquids. rsc.org Furthermore, simulations have been used to characterize different conformers and the specific nature of the interactions, noting that O–H···O and C–H···O interactions are weakened when moving from the gas phase to a condensed phase. researchgate.net
Dynamic Properties: MD simulations also shed light on the dynamic behavior of choline acetate. At lower temperatures, such as 400 K, the system exhibits subdiffusive and prominent non-Gaussian behavior that can persist for over 10 nanoseconds. rsc.orgrsc.org This suggests that the movement of ions is constrained and heterogeneous, influenced by the strong and long-lasting hydrogen bond networks. researchgate.net At higher temperatures (e.g., 600 K), the system transitions to a more typical diffusion regime after a few hundred picoseconds. rsc.orgrsc.org Analysis of the reorientational motions of the acetate ions points to a high degree of dynamic heterogeneity, a feature observed in other ionic liquid systems. rsc.orgrsc.org
| Temperature (K) | Percentage of Hydrogen-Bonded Choline Cations | Observed Dynamic Behavior |
|---|---|---|
| 400 | ~100% | Subdiffusive, prominent non-Gaussian behavior |
| 600 | ~67% | Normal diffusion after initial subdiffusive period |
Nuclear Magnetic Resonance (NMR) Studies (e.g., Titrations, Relaxation, Diffusion)
Nuclear Magnetic Resonance (NMR) spectroscopy provides a versatile and powerful experimental approach to probe the interactions, structure, and dynamics of choline acetate in various environments. rsc.org
NMR Titrations: Concentration-dependent ¹H NMR studies, or NMR titrations, have been effectively used to investigate ion-pairing and solvation effects of choline acetate in both protic (D₂O) and aprotic (DMSO-d₆) solvents. researchgate.netnih.govnih.govrwth-aachen.deresearcher.life By monitoring the chemical shifts of protons on the choline and acetate ions as a function of concentration, site-specific association affinities can be determined. researchgate.netnih.gov In the aprotic solvent DMSO-d₆, the hydroxyl group of choline exhibits the smallest dissociation constant, indicating it is a primary site for ion-ion interaction. researchgate.netnih.gov These studies have assigned different ion-pair configurations based on concentration; at low concentrations, a solvent-separated ion pair (2SIP) is favored, while at concentrations above 300 mM, a solvent-shared ion pair (SIP) configuration is assigned. researchgate.netnih.gov In the protic solvent D₂O, these association effects are weaker, a phenomenon attributed to the high dielectric constant of water. researchgate.netnih.gov
| Solvent | Ion Association Strength | Predominant Ion Pair Configuration (at >300 mM) | Key Finding |
|---|---|---|---|
| DMSO-d₆ (aprotic) | Stronger | Solvent-shared ion pair (SIP) | Choline hydroxyl group is the primary interaction site. researchgate.netnih.gov |
| D₂O (protic) | Weaker | - | Weaker association due to high solvent dielectric constant. researchgate.netnih.gov |
NMR Relaxation and Diffusion: NMR relaxation and diffusion experiments provide quantitative data on molecular motion. aip.orgacs.org Spin-lattice (T₁) relaxation time measurements across a range of temperatures allow for the calculation of rotational activation energies for different parts of the ions, offering insights into their rotational mobility. aip.org
Density Functional Theory (DFT) Calculations for Intermolecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecular systems, providing a deep understanding of intermolecular interactions in choline acetate. researchgate.netect-journal.kz DFT calculations allow for the identification of the lowest energy conformers of the choline acetate ion pair and the precise characterization of the interactions holding them together. researchgate.net
In more complex systems, such as mixtures of choline acetate with other molecules like maleic acid, MM/DFT (a hybrid Molecular Mechanics/DFT approach) can determine the possible geometric configurations. mdpi.comresearchgate.net These calculations, often combined with Non-Covalent Interaction (NCI) analysis, help to describe and distinguish various secondary interactions, revealing how the addition of a third component modifies the primary hydrogen bonding network of choline acetate. mdpi.comresearchgate.net Computational studies have also shown that in aqueous solutions of choline acetate, the solute-solute interactions decrease upon the addition of water, a finding that aligns with experimental thermophysical results. researchgate.net
Bioanalytical Techniques Employing Choline and Acetate
In biological contexts, choline and acetate are crucial metabolites involved in numerous cellular processes. Advanced bioanalytical techniques can detect and quantify these compounds in vivo, providing valuable information on metabolic activity in both healthy and diseased states.
Magnetic Resonance Spectroscopy (MRS) for Metabolite Profiling
Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that allows for the evaluation of tissue biochemistry in vivo. nih.govaetna.comradiopaedia.org By acquiring a spectrum from a specific region of interest, MRS can identify and quantify various metabolites based on their unique resonant frequencies (chemical shifts). imaios.com
In proton MRS (¹H-MRS) of the brain, choline-containing compounds give rise to a prominent peak (Cho) at approximately 3.2 ppm. nih.govimaios.commedcraveonline.com This choline peak is considered a marker of cell membrane synthesis and turnover. nih.govimaios.com Consequently, elevated choline levels are often observed in conditions with high cellular proliferation, such as tumors. nih.govaetna.com
Acetate can also be detected by ¹H-MRS, typically resonating at around 1.9 ppm. radiopaedia.orgimaios.com Its presence can be indicative of specific pathological conditions, such as pyogenic abscesses. radiopaedia.orgimaios.com The relative ratios of metabolites, such as the Choline/N-acetylaspartate (NAA) ratio or the Choline/Creatine (Cr) ratio, are often used to improve diagnostic specificity and help differentiate between various pathologies or assess tumor grade. nih.govaetna.com
| Metabolite | Approximate Chemical Shift (ppm) | Biological Significance in MRS |
|---|---|---|
| Choline (Cho) | 3.2 | Marker of cell membrane turnover; elevated in tumors. nih.govimaios.commedcraveonline.com |
| N-acetylaspartate (NAA) | 2.0 | Marker of neuronal integrity; decreased in tumors. nih.govmedcraveonline.com |
| Creatine (Cr) | 3.0 | Marker of energy metabolism; often stable and used as a reference. nih.govmedcraveonline.com |
| Acetate (Ac) | 1.9 | Can be a marker for pyogenic abscesses. radiopaedia.orgimaios.com |
Deuterium (B1214612) Metabolic Imaging (DMI) for Metabolic Flux Analysis
Deuterium Metabolic Imaging (DMI) is an emerging MR-based technique that enables the mapping of metabolic fluxes in vivo. researchgate.netyale.edu The method involves the administration of a substrate labeled with deuterium (²H), a non-radioactive, stable isotope of hydrogen. yale.edumdpi.com Deuterated versions of both choline and acetate can be used as probes to trace their metabolic fate. researchgate.netmdpi.com
The process begins with the administration of the ²H-labeled substrate, such as [²H₃]-acetate. researchgate.netyale.edu Subsequently, 3D deuterium MR spectroscopic imaging (²H-MRSI) is performed to detect the signal from the deuterated substrate and its downstream metabolic products over time. yale.edu Because the natural abundance of deuterium in the body is very low, the background signal is minimal, allowing for clear detection of the labeled compounds. mdpi.com
By tracking the conversion of the labeled substrate into other molecules, DMI provides a dynamic view of metabolic pathways, such as the tricarboxylic acid (TCA) cycle. yale.edu This allows for the quantitative analysis of metabolic rates (fluxes), offering more detailed information than the static concentration measurements provided by standard MRS. yale.edufrontiersin.org DMI is valued for being non-ionizing, biochemically safe, and capable of monitoring metabolic processes over extended periods. researchgate.net
Environmental and Biodegradation Research
Choline acetate, an ionic liquid composed of a choline cation and an acetate anion, has garnered attention for its low toxicity and biodegradability. hiyka.com Research into its environmental fate focuses on its behavior in aquatic systems and its susceptibility to microbial degradation, particularly within engineered environments like wastewater treatment plants. sci-hub.seresearchgate.net Studies have confirmed that both the choline cation and the acetate anion are readily biodegradable under aerobic conditions. researchgate.netnih.gov
Aerobic Biodegradation in Wastewater Treatment Systems
The aerobic biodegradability of choline acetate has been extensively evaluated using activated sludge in sequencing batch reactors (SBRs), a common technology for treating industrial wastewater. sci-hub.seresearchgate.net These systems are effective due to their flexibility and ability to foster microbial populations that adapt to specific pollutants. researchgate.net
Standard biodegradability tests, such as the Closed Bottle and CO2 Headspace tests endorsed by the Organisation for Economic Co-operation and Development (OECD), further confirm the biodegradable nature of choline acetate. semanticscholar.org These tests, which measure the depletion of dissolved oxygen or the evolution of CO2 by wastewater microorganisms, classify choline acetate as readily biodegradable. researchgate.netsemanticscholar.org
Table 1: Aerobic Biodegradation Efficiency of Choline Acetate in a Sequencing Batch Reactor (SBR) sci-hub.se
| Parameter | Concentration Range (mM) | Removal / Conversion Efficiency (%) |
| Choline Cation | 0.25 - 15 | 100% |
| Chemical Oxygen Demand (COD) | 0.25 - 15 | 80 - 90% |
| Total Organic Carbon (TOC) | 0.25 - 15 | 75 - 85% |
Microbial Adaptation and Degradation Pathways
The microbial breakdown of choline acetate involves distinct pathways for its cationic and anionic components. The acetate anion serves as a readily available carbon source for many microorganisms and is typically metabolized through central metabolic pathways like the citric acid cycle. researchgate.netnih.gov
The degradation of the choline cation is more complex and has been a subject of detailed investigation. In aerobic environments, microorganisms in activated sludge adapt to utilize choline as a substrate. sci-hub.se This adaptation leads to the specialization of the microbial biomass, enhancing the efficiency of choline removal. sci-hub.se The primary microbial communities identified in sludge that effectively degrade choline include Alfa-, Beta-, and Gammaproteobacteria. sci-hub.se
One key degradation pathway for choline in aquatic and soil microorganisms involves its oxidation. In estuarine environments, bacteria with high-affinity uptake systems can scavenge choline at nanomolar concentrations. nih.gov Once inside the cell, a significant portion of the choline is converted into glycine (B1666218) betaine (B1666868), a well-known osmoprotectant that helps cells cope with osmotic stress. nih.govias.ac.in The remaining choline is respired to CO2. nih.gov The balance between conversion to glycine betaine and complete degradation is influenced by environmental factors such as salinity. nih.gov
Another critical pathway, extensively studied in anaerobic microbes but relevant for understanding the initial cleavage, involves the enzyme choline trimethylamine-lyase (CutC). pnas.orgnih.gov This glycyl radical enzyme cleaves the C-N bond in choline to produce trimethylamine (B31210) (TMA) and acetaldehyde (B116499). nih.govpnas.org The genes responsible for this transformation are found in a "choline utilization" (cut) gene cluster, which has been identified in a wide range of bacteria, including those in the human gut and marine sediments. nih.govpnas.org The resulting acetaldehyde is further metabolized to acetyl-CoA, which can enter central metabolic pathways. pnas.org While initially characterized in anaerobes, the identification of these gene clusters provides a basis for understanding the genetic potential for choline degradation across different microbial populations. pnas.org
The evolution of such degradation pathways is a prime example of microbial adaptation. Bacteria can recruit and modify enzymes from other metabolic pathways to develop the capacity to break down novel or specific compounds present in their environment. oup.com
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing choline acetate, and how can researchers ensure high yield and purity?
- Methodological Answer : Choline acetate is synthesized via the neutralization reaction between choline hydroxide and acetic acid. To optimize yield, maintain a 1:1 molar ratio under controlled temperature (20–25°C) with continuous stirring. Purification involves vacuum evaporation to remove water, followed by recrystallization in anhydrous ethanol. Purity (>95%) is confirmed using nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) analysis to verify the absence of unreacted precursors .
Q. Which analytical techniques are essential for characterizing choline acetate’s structural and chemical properties?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm the presence of the acetyl group (δ 1.9–2.1 ppm for methyl protons) and choline’s trimethylammonium moiety (δ 3.2–3.4 ppm).
- FTIR : Peaks at 1730–1750 cm⁻¹ (C=O stretch) and 1050–1100 cm⁻¹ (C-O ester bond) validate ester formation.
- Titration : Acid-base titration quantifies residual acetic acid, ensuring <1% impurity .
Q. How should choline acetate solutions be prepared and stored to prevent hydrolysis or degradation?
- Methodological Answer : Prepare solutions in anhydrous solvents (e.g., dimethyl sulfoxide or deionized water with <0.1% moisture). Store at 4°C in airtight, light-resistant containers. For long-term stability, lyophilize the compound and store under inert gas (e.g., nitrogen) .
Advanced Research Questions
Q. What experimental strategies can assess choline acetate’s efficacy as a solvent for enzymatic biodiesel production?
- Methodological Answer :
Enzyme Activity Assays : Compare lipase activity in choline acetate-glycerol co-solvent systems versus traditional solvents (e.g., methanol) using spectrophotometric quantification of fatty acid methyl esters (FAMEs).
Kinetic Studies : Measure reaction rates under varying temperatures (30–60°C) and solvent ratios to optimize transesterification efficiency.
Circular Dichroism (CD) Spectroscopy : Monitor structural stability of enzymes in choline acetate to confirm biocompatibility .
Q. How does choline acetate’s ionic liquid behavior influence electrochemical applications, and how can researchers exploit this property?
- Methodological Answer : Choline acetate’s high ionic conductivity (0.1–1 S/cm) and low viscosity enable its use in:
- Electrochemical Sensors : Immobilize redox-active biomolecules (e.g., glucose oxidase) on electrodes using choline acetate as a stabilizing matrix.
- Battery Electrolytes : Test ionic mobility via cyclic voltammetry and impedance spectroscopy in prototype cells .
Q. What methodologies are used to study choline acetate’s role in lipid metabolism and membrane dynamics?
- Methodological Answer :
- Liposome Preparation : Incorporate choline acetate into lipid bilayers to study its effect on membrane fluidity using fluorescence recovery after photobleaching (FRAP).
- Metabolic Tracing : Use ¹⁴C-labeled choline acetate to track its incorporation into phosphatidylcholine in cell cultures, analyzed via liquid scintillation counting .
Q. How can researchers optimize choline acetate-based systems for cellulose dissolution in biofuel production?
- Methodological Answer :
Solubility Screening : Test choline acetate’s capacity to dissolve microcrystalline cellulose at different temperatures (80–120°C) and concentrations (10–30% w/w).
Rheological Analysis : Measure viscosity changes during dissolution to identify optimal processing conditions.
Regeneration Studies : Precipitate dissolved cellulose in anti-solvents (e.g., water) and analyze crystallinity via X-ray diffraction (XRD) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility values for choline acetate across studies?
- Methodological Answer :
- Standardize Protocols : Use identical solvent systems (e.g., water vs. DMSO) and temperatures.
- Cross-Validate Techniques : Compare gravimetric analysis (mass of dissolved compound) with UV-Vis spectroscopy for consistency.
- Control Moisture : Document water content in solvents, as hygroscopicity significantly alters solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
